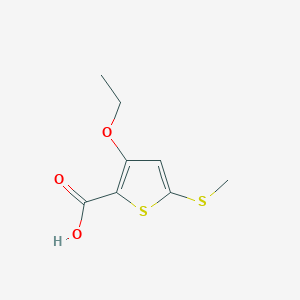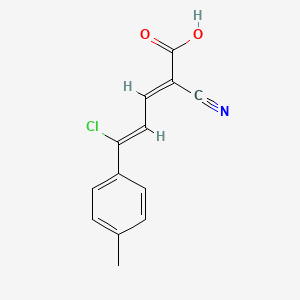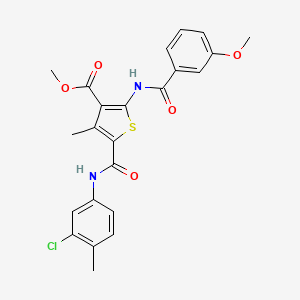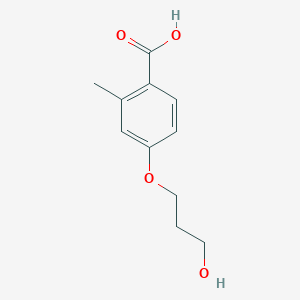
3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H11ClN2S and a molecular weight of 202.71 g/mol . This compound is characterized by the presence of an amino group, an isopropyl group, a thiophene ring, and a carbonitrile group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the corresponding aldehyde or ketone with a cyanide source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Substituted thiophene derivatives.
科学研究应用
3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
- 3-Amino-4-methylthiophene-2-carbonitrile hydrochloride
- 3-Amino-4-ethylthiophene-2-carbonitrile hydrochloride
- 3-Amino-4-propylthiophene-2-carbonitrile hydrochloride
Uniqueness
3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds, potentially leading to distinct properties and applications.
属性
分子式 |
C8H11ClN2S |
|---|---|
分子量 |
202.71 g/mol |
IUPAC 名称 |
3-amino-4-propan-2-ylthiophene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H10N2S.ClH/c1-5(2)6-4-11-7(3-9)8(6)10;/h4-5H,10H2,1-2H3;1H |
InChI 键 |
MWGQCJRVCBPMSO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CSC(=C1N)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)





